molecular formula C7H8Cl2N2O2 B6167426 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-37-7

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B6167426
CAS No.: 67567-37-7
M. Wt: 223.1
InChI Key:
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Description

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8Cl2N2O2. This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzene ring, along with a methanamine group. It is often used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 4-chlorotoluene to form 4-chloro-2-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid, followed by reductive amination using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the activity of enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-2-nitrophenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) enhances its potential for various chemical transformations and interactions with biological targets .

Properties

CAS No.

67567-37-7

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.1

Purity

0

Origin of Product

United States

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